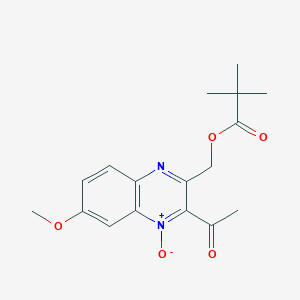
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide, also known as PQ1, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. PQ1 has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wissenschaftliche Forschungsanwendungen
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been used in a variety of scientific research applications, including the study of oxidative stress, mitochondrial function, and apoptosis. 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to inhibit the production of reactive oxygen species (ROS) and protect against oxidative stress in various cell types. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been shown to modulate mitochondrial function and induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is not fully understood, but it is believed to involve the inhibition of mitochondrial complex III, resulting in the modulation of mitochondrial function and the production of ROS. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to activate the p38 MAPK pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to exhibit a range of biochemical and physiological effects, including the modulation of mitochondrial function, the inhibition of ROS production, and the induction of apoptosis. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is its ability to modulate mitochondrial function and induce apoptosis in cancer cells. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to be relatively non-toxic and well-tolerated in animal studies. However, one limitation of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide. One area of interest is the development of new analogs with improved pharmacokinetic properties and increased potency. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide.
Conclusion
In conclusion, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide have been discussed in this paper. Further research is needed to fully understand the potential therapeutic uses of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide.
Synthesemethoden
The synthesis of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide involves the reaction of 2-acetyl-7-methoxyquinoxaline with pivaloyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide. The resulting product is a white crystalline solid with a melting point of 151-153°C.
Eigenschaften
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-10(20)15-13(9-24-16(21)17(2,3)4)18-12-7-6-11(23-5)8-14(12)19(15)22/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBAALIEEIHXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C(C)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl 2,2-dimethylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

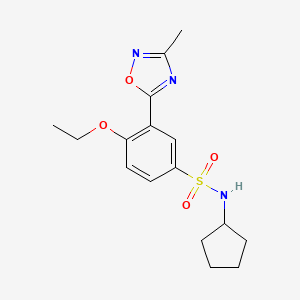

![3-(benzylsulfamoyl)-N-[(furan-2-yl)methyl]-4-methoxybenzamide](/img/structure/B7713881.png)

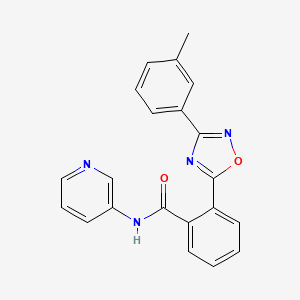

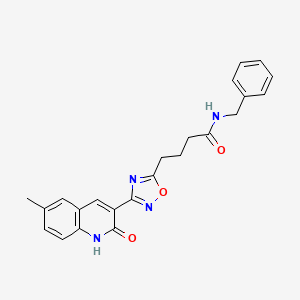

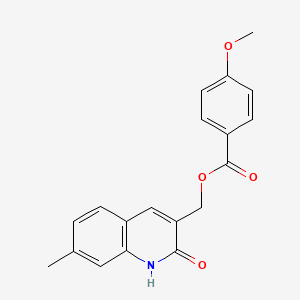
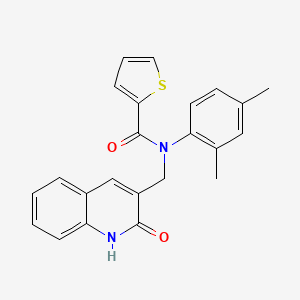
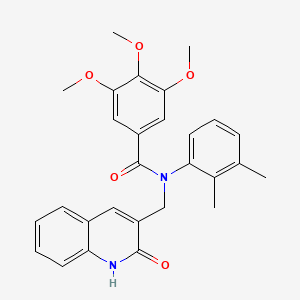


![N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7713944.png)